

An In-depth Technical Guide to Substituted Chloro-Ethoxy-Methoxybenzaldehydes

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *2-Chloro-5-ethoxy-4-methoxybenzaldehyde*

CAS No.: 827595-34-6

Cat. No.: B1357483

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A Note on Isomer Specificity: Initial database inquiries for **2-Chloro-5-ethoxy-4-methoxybenzaldehyde** did not yield significant results in major chemical repositories. This guide will, therefore, focus on the closely related and commercially available isomer, 2-Chloro-4-ethoxy-5-methoxybenzaldehyde. The principles of synthesis, reactivity, and analysis discussed herein are broadly applicable to this class of substituted aromatic aldehydes and provide a robust framework for researchers, scientists, and drug development professionals.

Core Compound Profile: 2-Chloro-4-ethoxy-5-methoxybenzaldehyde

This substituted benzaldehyde is a key building block in organic synthesis, offering multiple functional groups for chemical modification. Its structure, featuring a chloro, ethoxy, and methoxy group on the benzaldehyde scaffold, makes it a versatile precursor for a range of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 2-Chloro-4-ethoxy-5-methoxybenzaldehyde is presented below.

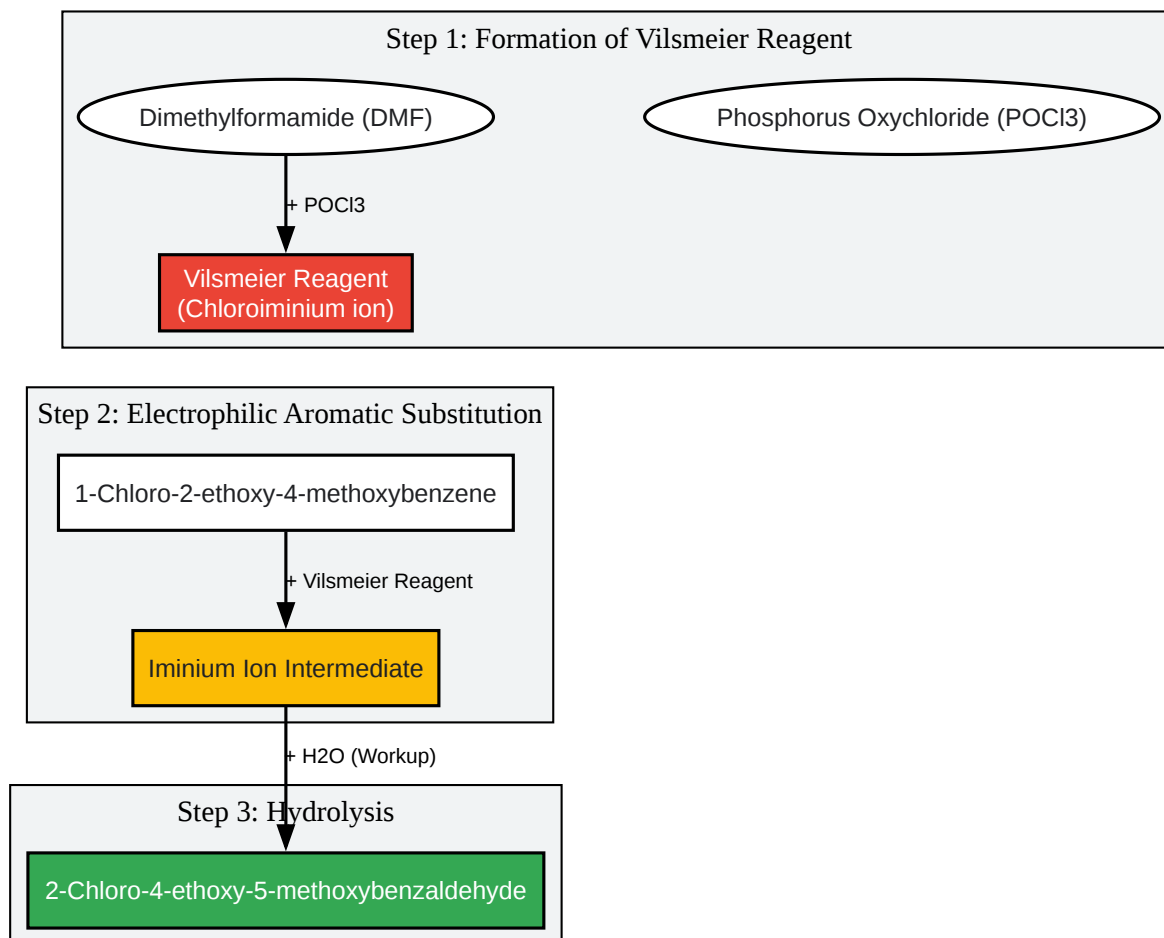
Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ ClO ₃	N/A
Molecular Weight	214.65 g/mol	N/A
CAS Number	443125-57-3	N/A
Canonical SMILES	O=CC1=CC(OC)=C(OCC)C=C1Cl	N/A

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzaldehydes like 2-Chloro-4-ethoxy-5-methoxybenzaldehyde typically involves the formylation of an appropriately substituted benzene ring. The Vilsmeier-Haack reaction is a powerful and widely used method for this transformation, particularly effective for electron-rich aromatic compounds.^{[1][2]}

Proposed Synthetic Workflow

A plausible synthetic route to 2-Chloro-4-ethoxy-5-methoxybenzaldehyde would start from a commercially available precursor, 1-chloro-2-ethoxy-4-methoxybenzene. The introduction of the aldehyde group can be achieved via the Vilsmeier-Haack reaction.



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Caption: Proposed Vilsmeier-Haack Synthesis of 2-Chloro-4-ethoxy-5-methoxybenzaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

- Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) to 0°C.
- Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The reaction is exothermic and should be carefully

controlled to maintain a low temperature. The formation of the chloroiminium ion (Vilsmeier reagent) is typically rapid.[1]

- **Addition of Substrate:** Dissolve 1-chloro-2-ethoxy-4-methoxybenzene in a suitable solvent (e.g., dichloromethane) and add it to the freshly prepared Vilsmeier reagent.
- **Reaction:** Allow the reaction to proceed at a controlled temperature (often room temperature or slightly elevated) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup and Hydrolysis:** Carefully quench the reaction by pouring it over crushed ice. This hydrolyzes the intermediate iminium salt to the desired aldehyde.
- **Purification:** The crude product can be extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization to yield pure 2-Chloro-4-ethoxy-5-methoxybenzaldehyde.

Reactivity and Applications in Drug Development

The chemical reactivity of 2-Chloro-4-ethoxy-5-methoxybenzaldehyde is dominated by the aldehyde functional group, while the substituents on the aromatic ring modulate its electronic properties and provide sites for further derivatization.

Key Reactions:

- **Reductive Amination:** The aldehyde can be converted to a wide array of primary, secondary, and tertiary amines, which are prevalent in many pharmaceutical compounds.
- **Wittig Reaction:** Formation of a carbon-carbon double bond by reacting the aldehyde with a phosphorus ylide, allowing for the synthesis of various stilbene and cinnamic acid derivatives.
- **Condensation Reactions:** The aldehyde can undergo condensation with active methylene compounds to form chalcones and other intermediates for the synthesis of heterocyclic compounds like flavanones.[3]
- **Oxidation:** The aldehyde can be readily oxidized to the corresponding carboxylic acid, a common functional group in drug molecules.

The presence of a chlorine atom is a particularly valuable feature in medicinal chemistry. It can enhance the lipophilicity of a molecule, improving its ability to cross cell membranes, and can also participate in halogen bonding, which can contribute to drug-target interactions.[4] Furthermore, the chlorine atom can serve as a handle for cross-coupling reactions, enabling the introduction of additional molecular complexity.[5]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of 2-Chloro-4-ethoxy-5-methoxybenzaldehyde is crucial for its application in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR will provide information on the number and connectivity of protons in the molecule, including the characteristic aldehyde proton signal (typically δ 9-10 ppm).
 - ^{13}C NMR will show distinct signals for each carbon atom, including the carbonyl carbon of the aldehyde group (typically $\delta > 180$ ppm).
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretch of the aldehyde group (around 1700 cm^{-1}).
- Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, aiding in structural elucidation.[6]

Chromatographic Analysis:

- High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for assessing the purity of aromatic aldehydes.[7][8] The use of a reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) allows for the separation of the target compound from impurities.
- Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also a powerful technique for purity assessment and identification.[9]

Conclusion

While the initially specified isomer **2-Chloro-5-ethoxy-4-methoxybenzaldehyde** is not widely documented, the closely related 2-Chloro-4-ethoxy-5-methoxybenzaldehyde serves as a valuable and versatile building block for chemical synthesis. Its rich functionality and the presence of a strategically placed chlorine atom make it an attractive starting material for the development of novel compounds in the pharmaceutical and chemical industries. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers working with this and similar substituted benzaldehydes.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Substituted Chloro-Ethoxy-Methoxybenzaldehydes]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1357483/docs#an-in-depth-technical-guide-to-substituted-chloro-ethoxy-methoxybenzaldehydes>]

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